molecular formula C6H12ClNO3S B13602156 3-(Oxetane-3-sulfonyl)azetidine hydrochloride CAS No. 2792200-72-5

3-(Oxetane-3-sulfonyl)azetidine hydrochloride

Cat. No.: B13602156
CAS No.: 2792200-72-5
M. Wt: 213.68 g/mol
InChI Key: QIJFTVWXBUNGPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxetane-3-sulfonyl)azetidine hydrochloride typically involves the formation of the oxetane and azetidine rings followed by their functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate . This reaction is catalyzed by bases such as DBU and proceeds under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(Oxetane-3-sulfonyl)azetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium azide, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Oxetane-3-sulfonyl)azetidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Oxetane-3-sulfonyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The azetidine ring, on the other hand, can engage in hydrogen bonding and other interactions with proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oxetane-3-sulfonyl)azetidine hydrochloride is unique due to the presence of both oxetane and azetidine rings in its structure. This combination imparts distinct physicochemical properties and biological activities that are not observed in compounds containing only one of these rings .

Properties

CAS No.

2792200-72-5

Molecular Formula

C6H12ClNO3S

Molecular Weight

213.68 g/mol

IUPAC Name

3-(oxetan-3-ylsulfonyl)azetidine;hydrochloride

InChI

InChI=1S/C6H11NO3S.ClH/c8-11(9,5-1-7-2-5)6-3-10-4-6;/h5-7H,1-4H2;1H

InChI Key

QIJFTVWXBUNGPA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)S(=O)(=O)C2COC2.Cl

Origin of Product

United States

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